molecular formula C8H10ClNOS B8107018 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene

1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene

Cat. No.: B8107018
M. Wt: 203.69 g/mol
InChI Key: CNSHURBLJRQJIW-UHFFFAOYSA-N
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Description

1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene is an organosulfur compound with the molecular formula C7H8ClNOS. It is characterized by the presence of a chlorine atom, a benzene ring, and a sulfonimidoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene typically involves the reaction of 1-chloro-3-methylbenzene with sulfonimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of azides, thiols, or amines.

    Oxidation Reactions: Formation of sulfonimidates or sulfoximines.

    Reduction Reactions: Formation of sulfonamides.

Scientific Research Applications

1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Chloro-2-((S-methylsulfonimidoyl)methyl)benzene
  • 1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene
  • 1-Chloro-3-((S-methylsulfonimidoyl)ethyl)benzene

Comparison: 1-Chloro-3-((S-methylsulfonimidoyl)methyl)benzene is unique due to the specific positioning of the chlorine and sulfonimidoyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable subject of study .

Properties

IUPAC Name

(3-chlorophenyl)methyl-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSHURBLJRQJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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